Bicine

Description

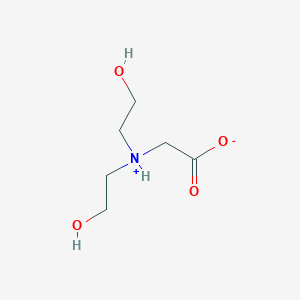

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c8-3-1-7(2-4-9)5-6(10)11/h8-9H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVCELGFZIQNCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

139-41-3 (mono-hydrochloride salt), 17123-43-2 (hydrochloride salt) | |

| Record name | Bicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3041669 | |

| Record name | N,N-(2-Dihydroxyethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | Bicine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15757 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

150-25-4 | |

| Record name | Bicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03709 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bicine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N,N-bis(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-(2-Dihydroxyethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(2-hydroxyethyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J484QFI1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the pKa of Bicine Buffer at Various Temperatures

For Researchers, Scientists, and Drug Development Professionals

Bicine, or N,N-bis(2-hydroxyethyl)glycine, is a zwitterionic buffer agent widely utilized in biological and biochemical research.[1] As one of Good's buffers, it is valued for its buffering capacity in the physiological pH range of 7.6 to 9.0, minimal interaction with biological components, and stability.[2][3] However, the dissociation constant (pKa) of this compound, a critical parameter for maintaining pH stability, is significantly dependent on temperature.[4] This guide provides a comprehensive overview of the pKa of this compound buffer at different temperatures, detailed experimental protocols for its determination, and visualizations of the underlying principles and workflows.

Quantitative Data: pKa of this compound as a Function of Temperature

The pKa of this compound exhibits a nearly linear relationship with temperature, decreasing as the temperature rises. The temperature coefficient, d(pKa)/dT, for this compound is approximately -0.018, indicating that for every one-degree Celsius increase in temperature, the pKa value decreases by 0.018 units.[5] This change can lead to significant pH shifts in the buffer solution if not accounted for, potentially impacting experimental outcomes by altering enzyme activity or protein stability.

The table below summarizes the pKa values of this compound at various temperatures, compiled from multiple sources and calculated based on the established temperature coefficient.

| Temperature (°C) | Temperature (K) | pKa Value |

| 5 | 278.15 | 8.703 |

| 10 | 283.15 | 8.613 |

| 15 | 288.15 | 8.523 |

| 20 | 293.15 | 8.433 (Reported as 8.35) |

| 25 | 298.15 | 8.333 (Reported as 8.26, 8.3, 8.334) |

| 30 | 303.15 | 8.253 |

| 37 | 310.15 | 8.156 (Reported as 8.17) |

| 40 | 313.15 | 8.073 |

| 45 | 318.15 | 7.983 |

| 50 | 323.15 | 7.893 |

| 55 | 328.15 | 7.803 |

Note: The calculated values are based on a pKa of 8.333 at 25°C and a d(pKa)/dT of -0.018. Reported experimental values are included for reference and may vary slightly due to differences in ionic strength and experimental conditions.

Experimental Protocols for pKa Determination

The determination of a buffer's pKa value as a function of temperature is crucial for accurate experimental design. Potentiometric titration is a common and reliable method for this purpose.

Principle

A weak acid (like this compound) is titrated with a strong base (e.g., NaOH). The pH of the solution is monitored as the base is added. The pKa is the pH at which the concentrations of the acidic and basic forms of the buffer are equal (the half-equivalence point). By performing this titration at different, precisely controlled temperatures, the temperature dependence of the pKa can be established.

Apparatus and Reagents

-

Temperature-Controlled Vessel: A jacketed beaker connected to a circulating water bath to maintain a constant temperature.

-

Calibrated pH Meter and Electrode: A high-precision pH meter and a temperature-compensating electrode. Calibration should be performed at each experimental temperature using standard buffer solutions.

-

Burette: For precise delivery of the titrant.

-

Magnetic Stirrer and Stir Bar: To ensure homogeneity of the solution.

-

This compound Solution: A solution of this compound of known concentration (e.g., 0.1 M) prepared in deionized, CO2-free water.

-

Titrant: A standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), of known concentration.

-

Standard pH Buffers: For calibration of the pH meter at each temperature.

Procedure

-

System Setup: Assemble the temperature-controlled vessel, magnetic stirrer, pH electrode, and burette.

-

Temperature Equilibration: Circulate water from the water bath through the jacketed beaker to bring the system to the desired temperature (e.g., 5°C). Allow all components, including the this compound solution and the titrant, to equilibrate at this temperature.

-

pH Meter Calibration: Calibrate the pH meter using at least two standard buffers that bracket the expected pKa of this compound. This calibration must be performed at the target experimental temperature.

-

Titration:

-

Place a known volume of the this compound solution into the temperature-controlled vessel.

-

Begin stirring the solution gently.

-

Record the initial pH of the this compound solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

-

Data Collection: Continue the titration well past the equivalence point, recording pH and volume data throughout.

-

Repeat at Different Temperatures: Repeat steps 2-5 for each desired temperature (e.g., 15°C, 25°C, 37°C, 50°C).

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point from the inflection point of the curve (often found by taking the first or second derivative of the curve).

-

The volume of titrant at the half-equivalence point is half the volume at the equivalence point.

-

The pKa at that specific temperature is the pH value recorded at the half-equivalence point.

-

Plot the determined pKa values against temperature (T in Kelvin) to determine the thermodynamic relationship.

-

Visualizations

Temperature Effect on this compound Buffer Equilibrium

The buffering capacity of this compound arises from the proton transfer equilibrium between its amino and carboxyl groups. An increase in temperature shifts this equilibrium.

Caption: Temperature effect on this compound's dissociation equilibrium.

Experimental Workflow for pKa Determination

The following diagram outlines the logical steps for the experimental determination of this compound's pKa using potentiometric titration.

Caption: Workflow for pKa determination via potentiometric titration.

References

- 1. This compound Buffer | CAS 150-25-4 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 2. Temperature fluctuations in the biological buffer this compound cause significant pH shifts [yunbangpharm.com]

- 3. A comprehensive knowledge of Good's buffer this compound - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 5. itwreagents.com [itwreagents.com]

Bicine buffer effective pH range for biological research.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Effective pH Range and Applications of Bicine Buffer.

This compound, or N,N-bis(2-hydroxyethyl)glycine, is a zwitterionic buffer agent first described by Norman Good and colleagues. It is widely utilized in biochemistry and molecular biology for its effective buffering capacity in the slightly alkaline pH range of 7.6 to 9.0.[1][2] Its biocompatibility and minimal interaction with biological components make it a valuable tool in a variety of experimental contexts, from enzyme assays to protein crystallization.[2][3] This guide provides a comprehensive overview of this compound buffer, including its physicochemical properties, preparation, and key applications in biological research.

Core Properties and Effective pH Range

This compound's utility as a biological buffer stems from its pKa of approximately 8.26 at 25°C, which provides a stable pH environment between 7.6 and 9.0.[1] A crucial consideration for researchers is the temperature dependence of the buffer's pKa. The pH of a this compound buffer solution will change with temperature, a factor that must be accounted for in temperature-sensitive experiments. The temperature coefficient of this compound's pKa (ΔpKa/°C) is -0.018, meaning the pKa decreases as the temperature rises.

Quantitative Data Summary

For ease of reference, the following tables summarize the key quantitative data for this compound buffer.

| Property | Value | Reference(s) |

| Molecular Weight | 163.17 g/mol | |

| pKa (at 25°C) | 8.26 | |

| Effective pH Range | 7.6 – 9.0 | |

| ΔpKa/°C | -0.018 | - |

| Temperature (°C) | Calculated pKa |

| 4 | 8.63 |

| 20 | 8.35 |

| 25 | 8.26 |

| 37 | 8.04 |

Experimental Protocols

Preparation of a 1 M this compound Stock Solution (pH 8.3)

This protocol describes the preparation of a 1 M stock solution of this compound buffer. This stock can then be diluted to the desired final concentration for various applications.

Materials:

-

This compound (MW: 163.17 g/mol )

-

High-purity, deionized water

-

10 N NaOH solution

-

Calibrated pH meter

-

Stir plate and stir bar

-

Volumetric flask (1 L)

Procedure:

-

Weigh out 163.17 g of this compound powder.

-

Add the this compound powder to a beaker containing approximately 800 mL of deionized water.

-

Stir the solution until the this compound is completely dissolved.

-

Slowly add 10 N NaOH to the solution while continuously monitoring the pH with a calibrated pH meter. Adjust the pH to 8.3.

-

Transfer the solution to a 1 L volumetric flask.

-

Add deionized water to bring the final volume to 1 L.

-

The 1 M this compound stock solution can be stored at room temperature.

This compound-Containing Buffer for Western Blot Transfer

This compound is a component of an effective transfer buffer for Western blotting, particularly for membrane proteins.

20X this compound/Bis-Tris Transfer Buffer Recipe:

| Component | Amount for 125 mL | Final 1X Concentration |

| This compound | 10.2 g | 25 mM |

| Bis-Tris | 13.1 g | 25 mM |

| EDTA | 0.75 g | 1 mM |

Procedure for 20X Stock:

-

Dissolve the this compound, Bis-Tris, and EDTA in 100 mL of ultrapure water.

-

Mix well and adjust the final volume to 125 mL with ultrapure water.

-

Store the 20X stock solution at 4°C for up to 6 months.

To prepare 1X Transfer Buffer:

Dilute the 20X stock solution 1:20 with a solution of 20% methanol (B129727) in deionized water. The pH of the 1X buffer should not be adjusted.

Applications in Biological Research and Drug Development

This compound buffer's characteristics make it suitable for a range of applications where maintaining a stable, slightly alkaline pH is critical.

-

Enzyme Assays: Many enzymes exhibit optimal activity in the pH range of 8.0 to 9.0. This compound provides a stable environment for studying enzyme kinetics and for high-throughput screening of enzyme inhibitors.

-

Protein Crystallization: The process of obtaining protein crystals for structural studies is highly dependent on the solution's pH. This compound is often included in crystallization screening kits due to its effectiveness in this pH range.

-

Electrophoresis: this compound has been used in buffer systems for polyacrylamide gel electrophoresis (PAGE), particularly for the separation of membrane proteins, where it has shown enhanced resolution compared to standard glycine-based systems.

Mandatory Visualizations

The following diagrams illustrate common experimental workflows where this compound buffer can be effectively utilized.

Caption: Workflow for an enzyme inhibition assay.

Caption: Key steps in a Western blot transfer.

Caption: General workflow for protein crystallization.

References

N,N-bis(2-hydroxyethyl)glycine (Bicine): A Comprehensive Technical Guide for Researchers

An in-depth exploration of the chemical structure, properties, and multifaceted applications of N,N-bis(2-hydroxyethyl)glycine (Bicine), a crucial zwitterionic buffer in scientific research and drug development.

Introduction

N,N-bis(2-hydroxyethyl)glycine, commonly known as this compound, is a synthetic, zwitterionic amino acid derivative. It belongs to the family of "Good's buffers," a series of buffering agents developed to be effective in the physiological pH range, exhibit minimal interaction with biological components, and possess high water solubility. Its unique properties make it an indispensable tool in a wide array of biochemical, molecular biology, and pharmaceutical applications, ranging from enzyme kinetics and protein crystallization to its use as a cleavable linker in advanced drug delivery systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, complete with detailed experimental protocols and logical workflow diagrams to aid researchers in its effective utilization.

Chemical Structure and Physicochemical Properties

This compound is characterized by a glycine (B1666218) backbone with two hydroxyethyl (B10761427) groups attached to the nitrogen atom. This structure confers its zwitterionic nature, with both a positive (amino group) and a negative (carboxyl group) charge at physiological pH, contributing to its excellent buffering capacity and high polarity.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-[bis(2-hydroxyethyl)amino]acetic acid |

| Synonyms | This compound, N,N-Di(2-hydroxyethyl)glycine, Diethylolglycine |

| CAS Number | 150-25-4 |

| Molecular Formula | C6H13NO4 |

| Molecular Weight | 163.17 g/mol |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, providing essential data for its use in experimental design.

| Property | Value | Reference |

| Melting Point | 190-194 °C (decomposes) | [1] |

| Boiling Point | 388.5 °C (estimated) | [1] |

| pKa (at 25 °C) | 8.35 | [2] |

| Effective pH Range | 7.6 - 9.0 | [3] |

| Solubility in Water | 180 g/L at 25 °C | |

| Appearance | White crystalline powder | [4] |

Synthesis of N,N-bis(2-hydroxyethyl)glycine

This compound can be synthesized through the reaction of diethanolamine (B148213) with chloroacetic acid. The following diagram illustrates the general workflow for its synthesis.

References

Bicine as a pH Buffer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Bicine (N,N-Bis(2-hydroxyethyl)glycine) as a pH buffer. It delves into its chemical properties, buffering mechanism, and practical considerations for its use in research and pharmaceutical development.

Core Mechanism of Action

This compound is a zwitterionic biological buffer, one of the "Good's buffers," valued for its effective buffering capacity in the physiological pH range.[1] Its chemical structure, containing both a tertiary amine and a carboxylic acid group, allows it to act as a proton donor and acceptor, thereby resisting changes in pH.

The buffering action of this compound is centered around the equilibrium of its tertiary amine group, which has a pKa value that makes it suitable for maintaining a stable pH in the range of 7.6 to 9.0.[2][3][4][5] In solution, this compound exists in a protonated (conjugate acid) and a deprotonated (conjugate base) form. When an acid is introduced into the buffered solution, the deprotonated this compound molecule accepts a proton. Conversely, when a base is added, the protonated this compound molecule donates a proton, thus neutralizing the added hydroxide (B78521) ions. This equilibrium effectively maintains the pH of the solution within its buffering range.

The mechanism can be visualized as follows:

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₆H₁₃NO₄ | |

| Molecular Weight | 163.17 g/mol | |

| Useful pH Range | 7.6 - 9.0 | |

| pKa at 20°C | 8.35 | |

| pKa at 25°C | 8.26 - 8.33 | |

| pKa at 37°C | ~8.16 | |

| Temperature Coefficient (dpKa/dT) | -0.018 /°C | |

| Enthalpy of Ionization (ΔH°) | 26.34 kJ/mol |

Metal Ion Chelation

An important consideration when using this compound in biological systems is its ability to chelate divalent metal ions. This can be either a desirable feature or a potential interference, depending on the experimental context. This compound has been shown to form complexes with several divalent cations, which can affect the availability of these ions in solution. The stability of these complexes is described by the formation constant (log K).

| Metal Ion | Log K (1:1 Complex) |

| Cu²⁺ | 7.98 |

| Ni²⁺ | 6.27 |

| Zn²⁺ | 5.86 |

| Co²⁺ | 5.40 |

| Fe²⁺ | < 4 |

| Mn²⁺ | 3.2 |

| Ca²⁺ | 2.8 |

| Mg²⁺ | 2.9 |

Note: Stability constants can vary with experimental conditions such as ionic strength and temperature.

Experimental Protocols

Preparation of a 1 M this compound Stock Solution

This protocol describes the preparation of a 1 M stock solution of this compound buffer.

Materials:

-

This compound (MW: 163.17 g/mol )

-

10 N Sodium Hydroxide (NaOH)

-

Deionized water

-

Beaker

-

Volumetric flask (1 L)

-

pH meter

-

Magnetic stirrer and stir bar

Procedure:

-

Weigh 163.17 g of this compound powder and transfer it to a beaker.

-

Add approximately 800 mL of deionized water to the beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar. Stir until the this compound is completely dissolved.

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Slowly add 10 N NaOH solution to the this compound solution while monitoring the pH. Continue adding NaOH until the desired pH is reached.

-

Transfer the solution to a 1 L volumetric flask.

-

Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

-

Add deionized water to the flask until the volume reaches the 1 L mark.

-

Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

-

Store the stock solution at room temperature.

Determination of this compound's pKa by Potentiometric Titration

This protocol outlines a general method for determining the pKa of this compound using potentiometric titration.

Materials:

-

This compound solution of known concentration (e.g., 0.1 M)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

pH meter and electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Pipette a known volume of the this compound solution into a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Fill the burette with the standardized NaOH solution and record the initial volume.

-

Begin the titration by adding small increments of the NaOH solution to the this compound solution.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH has risen significantly, passing through the expected pKa of this compound.

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the this compound has been neutralized. This corresponds to the midpoint of the steepest part of the curve.

Measurement of Buffering Capacity

This protocol provides a method for determining the buffering capacity of a this compound buffer solution.

Materials:

-

This compound buffer solution at the desired pH and concentration

-

Standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

pH meter and electrode

-

Burettes

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Pipette a known volume of the this compound buffer solution into a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode in the solution and record the initial pH.

-

Titrate the buffer with the standardized HCl solution, adding small increments and recording the pH after each addition, until the pH drops by one unit from the initial pH.

-

Repeat the procedure with a fresh sample of the this compound buffer, this time titrating with the standardized NaOH solution until the pH rises by one unit from the initial pH.

-

The buffering capacity (β) is calculated as the moles of acid or base added per liter of buffer to cause a one-unit change in pH.

Conclusion

This compound is a versatile and effective biological buffer with a pKa that makes it well-suited for a variety of applications in the life sciences and pharmaceutical development. Its mechanism of action is based on the protonation and deprotonation of its tertiary amine group. A critical understanding of its physicochemical properties, particularly its temperature-dependent pKa and its potential to chelate metal ions, is essential for its proper use. The experimental protocols provided in this guide offer a framework for the preparation and characterization of this compound buffers in a laboratory setting.

References

Solubility of Bicine powder in water and other solvents.

An In-Depth Technical Guide to the Solubility of Bicine

Introduction to this compound

This compound, chemically known as N,N-bis(2-hydroxyethyl)glycine, is a zwitterionic buffering agent first described by Norman E. Good and his colleagues.[1] As a member of the "Good's buffers" series, it is widely utilized in biochemical and molecular biology research.[1] Its structure, containing an amino group, a carboxyl group, and two hydroxyl groups, renders it a highly polar compound.[2]

This compound is particularly valued for its effective buffering range between pH 7.6 and 9.0, which is suitable for a majority of physiological and enzymatic reactions.[3][4] Common applications include protein crystallization, enzyme assays, protein separation via electrophoresis, and as a buffer for the extraction of enzymes from plant species. It is also recommended for use in low-temperature biochemical work, as it maintains good buffering performance.

Quantitative Solubility Data

The solubility of this compound is highest in aqueous solutions due to its polar nature. It has high water solubility and low lipid solubility, which prevents it from permeating cell membranes.

Table 1: Solubility of this compound in Water

| Temperature | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Source(s) |

| 0 °C | ~18.0 g/100 mL | 1.10 M | |

| Room Temperature | 16.0 g/100 mL | ~0.98 M |

Note: Molar mass of this compound is 163.17 g/mol .

Table 2: Solubility of this compound in Other Solvents

| Solvent | Classification | Solubility | Rationale / Comments | Source(s) |

| Ethanol | Polar Organic | Insoluble | Good's buffers are generally insoluble in pure organic solvents. | |

| Methanol | Polar Organic | Insoluble | High polarity and affinity for water limit solubility in less polar media. | |

| DMSO | Polar Aprotic | Not Reported (Expected to be low) | Standard this compound powder is insoluble in most organic solvents. |

Key Factors Influencing this compound Solubility

The dissolution of this compound is not static and is influenced by several environmental factors critical for experimental design.

Effect of Temperature

Temperature has a dual effect on this compound solutions. While an increase in temperature generally promotes the dissolution of the powder, it also negatively impacts its stability and buffering characteristics.

-

pKa Dependence : The dissociation constant (pKa) of this compound is highly sensitive to temperature. The pKa is approximately 8.35 at 20°C and decreases by about 0.18 for every 10°C increase. This shift can alter the effective pH of the buffer if not accounted for during temperature changes.

-

Thermal Degradation : At elevated temperatures, particularly above 50°C, this compound can decompose into glycine (B1666218) and ethylene (B1197577) glycol. This degradation releases acidic byproducts, causing a sharp drop in the solution's pH and compromising the buffer's integrity. For long-term stability, prepared this compound buffer solutions should be stored refrigerated at 4°C.

Effect of Solvent and pH

This compound's zwitterionic nature means its solubility is maximized in polar solvents like water, where it can engage in hydrogen bonding. It is generally insoluble in pure organic solvents such as alcohols. The pH of the aqueous solution determines the net charge on the this compound molecule, influencing its interaction with other solutes. Its useful pH range for buffering is between 7.6 and 9.0.

Figure 1. Logical diagram of key factors affecting the solubility of this compound powder.

Experimental Protocol: Determining this compound Solubility

This section outlines a standardized "shake-flask" method, a reliable approach for determining the thermodynamic equilibrium solubility of a compound like this compound.

Objective

To quantify the maximum concentration of this compound powder that dissolves in a given solvent (e.g., deionized water) at a specified, constant temperature to achieve a saturated solution.

Materials

-

This compound powder (high purity)

-

Solvent (e.g., Type I deionized water)

-

Analytical balance (± 0.1 mg)

-

Thermostatic orbital shaker or water bath

-

Calibrated thermometer

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.22 µm pore size)

-

pH meter

-

Drying oven and desiccator

-

Glass vials with screw caps

Methodology

-

Temperature Equilibration : Calibrate the thermostatic shaker/water bath to the desired experimental temperature (e.g., 25°C). Place a sealed container with the solvent in the bath to allow it to reach thermal equilibrium.

-

Sample Preparation : Add an excess amount of this compound powder to a known volume of the temperature-equilibrated solvent in a sealed glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Equilibration : Place the vial in the thermostatic shaker and agitate at a constant speed. A period of 24 to 48 hours is typically sufficient to ensure the solution has reached equilibrium. The solution should appear as a slurry with undissolved solid material.

-

Phase Separation : After equilibration, cease agitation and allow the vial to stand undisturbed in the temperature bath for at least 2 hours to permit the excess solid to settle.

-

Sample Withdrawal : Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to pre-wet the pipette tip with the solution.

-

Filtration : Immediately filter the collected aliquot through a syringe filter into a clean, pre-weighed vial. This step removes any fine, suspended particles that could falsely elevate the measured solubility.

-

Quantification (Gravimetric Method) :

-

Accurately weigh the vial containing the clear filtrate.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-70°C) until a constant weight is achieved.

-

Transfer the vial to a desiccator to cool to room temperature before re-weighing.

-

The difference between the final and initial vial weights gives the mass of the dissolved this compound.

-

-

Calculation : Calculate the solubility using the following formula:

-

Solubility (g / 100 mL) = (Mass of dissolved this compound (g) / Volume of solvent in aliquot (mL)) * 100

-

Figure 2. Experimental workflow for determining the solubility of this compound powder.

References

Bicine Buffer as a Chelator of Divalent Metal Ions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicine (N,N-bis(2-hydroxyethyl)glycine), a popular zwitterionic buffering agent developed by Norman Good and colleagues, is widely utilized in biological and biochemical research due to its pKa of 8.3, making it effective for buffering in the physiological pH range of 7.6 to 9.0. While valued for its buffering capacity, a critical and often overlooked characteristic of this compound is its ability to chelate divalent metal ions. This technical guide provides a comprehensive overview of the metal-chelating properties of this compound, offering quantitative data, detailed experimental protocols, and visual representations of its impact on experimental systems. Understanding these interactions is paramount for the accurate design and interpretation of experiments, particularly in the fields of enzymology and drug development where divalent cations are often crucial cofactors.

Quantitative Analysis of this compound-Metal Ion Interactions

This compound forms stable complexes with a variety of divalent metal ions, thereby reducing the concentration of free metal ions in solution. The strength of this interaction is quantified by the stability constant (log K), which represents the equilibrium constant for the formation of the metal-Bicine complex. A higher log K value indicates a stronger binding affinity. The chelation occurs through the carboxylate group and the two hydroxyl groups of the this compound molecule.

The stability of these complexes is influenced by factors such as pH, temperature, and ionic strength. Below is a compilation of stability constants for this compound with several common divalent metal ions.

| Divalent Metal Ion | Log K1 (1:1 this compound:Metal) | Experimental Conditions |

| Cu²⁺ | 7.98 | 25 °C, 0.1 M KNO₃ |

| Ni²⁺ | 6.27 | 25 °C, 0.1 M KNO₃ |

| Zn²⁺ | 5.83 | 25 °C, 0.1 M KNO₃ |

| Co²⁺ | 5.55 | 25 °C, 0.1 M KNO₃ |

| Mn²⁺ | 4.0 | 25 °C, 0.1 M KNO₃ |

| Ca²⁺ | 3.1 | 25 °C, 0.1 M KNO₃ |

| Mg²⁺ | 2.8 | 25 °C, 0.1 M KNO₃ |

Note: The stability constants presented are indicative and can vary with experimental conditions. It is recommended to determine these constants under the specific conditions of your experiment.

Experimental Protocols for Determining this compound-Metal Ion Interactions

The stability constants of this compound-metal ion complexes can be determined using several analytical techniques. Potentiometric titration and UV-Vis spectrophotometry are two common and accessible methods.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the formation constants of metal complexes. The principle involves monitoring the change in hydrogen ion concentration (pH) of a solution containing the ligand (this compound) and a metal ion upon titration with a standard solution of a strong base.

Materials:

-

pH meter with a glass electrode (resolution of 0.1 mV)

-

Calibrated automatic burette

-

Thermostated titration vessel

-

Magnetic stirrer

-

Standardized strong base solution (e.g., 0.1 M NaOH, carbonate-free)

-

Standardized strong acid solution (e.g., 0.1 M HCl)

-

This compound solution of known concentration

-

Divalent metal salt solution of known concentration (e.g., chloride or nitrate (B79036) salt)

-

Inert salt for maintaining constant ionic strength (e.g., KNO₃ or KCl)

-

High-purity water (deionized or distilled)

-

Inert gas (e.g., nitrogen or argon) to prevent CO₂ contamination

Procedure:

-

Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.01, 7.00, and 9.11) at the desired experimental temperature.

-

Solution Preparation:

-

In the thermostated titration vessel, prepare a solution containing a known concentration of this compound, the divalent metal ion of interest, and the inert salt to maintain a constant ionic strength. A typical starting volume is 50 mL.

-

The metal-to-ligand ratio should be varied in different experiments (e.g., 1:2, 1:5) to investigate the formation of different complex species.

-

Acidify the solution with a known amount of standard strong acid to a starting pH of ~2-3.

-

-

Titration:

-

Bubble the inert gas through the solution for 10-15 minutes before and during the titration to remove dissolved CO₂.

-

Titrate the solution with the standardized strong base, adding small, precise increments of the titrant.

-

Record the pH reading after each addition, ensuring the reading is stable before proceeding.

-

Continue the titration until the pH reaches ~11-12.

-

-

Data Analysis:

-

Plot the pH as a function of the volume of base added to obtain the titration curve.

-

The protonation constants of this compound and the stability constants of the metal-Bicine complexes are calculated from the titration data using specialized software (e.g., HYPERQUAD, BEST7). These programs refine the constants by minimizing the difference between the experimental and calculated pH values based on a proposed chemical model of the species in solution.

-

UV-Vis Spectrophotometric Titration

UV-Vis spectrophotometry can be used to determine binding constants when the formation of the metal-ligand complex results in a change in the absorbance spectrum.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Micropipettes

-

This compound solution of known concentration

-

Divalent metal salt solution of known concentration

-

Buffer solution to maintain constant pH (a buffer that does not chelate the metal ion of interest should be chosen, or its weak interaction must be accounted for)

Procedure:

-

Wavelength Selection:

-

Record the UV-Vis spectra of the this compound solution, the metal ion solution, and a mixture of the two to identify the wavelength of maximum absorbance change upon complex formation.

-

-

Titration:

-

Prepare a series of solutions in cuvettes, each containing a constant concentration of the component with the weaker absorbance (e.g., this compound) and varying concentrations of the titrant (the metal ion).

-

Alternatively, a single solution of this compound can be titrated directly in the cuvette with small additions of a concentrated metal ion solution.

-

Maintain a constant pH and ionic strength across all samples.

-

-

Measurement:

-

Measure the absorbance of each solution at the predetermined wavelength.

-

-

Data Analysis:

-

The data (absorbance vs. metal concentration) can be analyzed using various methods, such as the Benesi-Hildebrand method or non-linear regression analysis, to determine the stoichiometry and the stability constant of the complex.

-

Impact of this compound Chelation on Experimental Systems

The chelation of divalent metal ions by this compound can have significant consequences in various experimental settings, particularly in assays involving metalloenzymes where these ions act as essential cofactors.

Interference in Metalloenzyme Assays

Many enzymes, including kinases, phosphatases, and polymerases, require divalent cations like Mg²⁺, Mn²⁺, or Zn²⁺ for their catalytic activity. This compound can sequester these essential metal cofactors, leading to an apparent inhibition of the enzyme. This can result in the misinterpretation of enzyme kinetics and the inaccurate determination of inhibitor potency.

For instance, in a kinase assay, the true substrate is often the Mg²⁺-ATP complex. If this compound is present at a concentration sufficient to significantly chelate Mg²⁺, the concentration of the actual substrate is reduced, leading to a decrease in the observed reaction rate. This effect can be mistakenly attributed to enzyme inhibition by a test compound.

The following diagram illustrates the workflow for investigating the effect of this compound on a metalloenzyme assay.

Workflow for assessing this compound's impact on a metalloenzyme assay.

Perturbation of Cellular Signaling Pathways

Cellular signaling pathways are tightly regulated, and many rely on transient changes in the intracellular concentrations of free divalent metal ions, particularly Ca²⁺. The introduction of a chelator like this compound into an experimental system studying such pathways can dampen or completely abrogate the signaling cascade by buffering the free metal ion concentration.

For example, in studies of Ca²⁺-dependent signaling, this compound can interfere with processes such as neurotransmitter release, muscle contraction, and gene expression, which are all triggered by changes in intracellular free Ca²⁺ levels.

The following diagram illustrates the potential interference of this compound in a generic Ca²⁺ signaling pathway.

This compound interference in a Ca²⁺ signaling pathway.

Recommendations for Researchers

Given the significant chelating properties of this compound, the following recommendations should be considered when designing experiments:

-

Buffer Selection: When studying metal-dependent enzymes or signaling pathways, consider using a non-chelating or weakly-chelating buffer as a control or alternative to this compound. Buffers such as HEPES, PIPES, and MOPS generally exhibit lower affinities for divalent metal ions.[2]

-

Account for Chelation: If this compound must be used, its metal-chelating effects must be accounted for in the experimental design and data analysis. This may involve:

-

Calculating Free Metal Ion Concentration: Use the known stability constants for this compound and other components in the system to calculate the actual concentration of free metal ions.

-

Titrating with Metal Ions: In enzyme assays, titrate with the essential metal ion to determine the optimal concentration required to overcome the chelating effect of this compound and achieve maximal enzyme activity.

-

-

Experimental Validation: Empirically validate the effect of the buffer on the experimental system by comparing results obtained with this compound to those obtained with a non-chelating buffer.

Conclusion

This compound is a valuable buffer for many biological applications. However, its significant ability to chelate divalent metal ions is a critical factor that must be carefully considered by researchers. Failure to account for these interactions can lead to the misinterpretation of experimental results, particularly in studies involving metalloenzymes and metal-dependent signaling pathways. By understanding the quantitative aspects of this compound-metal ion interactions and employing appropriate experimental controls and data analysis methods, scientists can mitigate the potential for artifacts and ensure the accuracy and reliability of their findings.

References

Is Bicine buffer suitable for low-temperature biochemical studies?

An In-depth Technical Guide to Utilizing Bicine Buffer for Low-Temperature Biochemical Studies

For Researchers, Scientists, and Drug Development Professionals

This compound buffer is a widely used zwitterionic buffering agent, valued for its buffering range that overlaps with physiological pH. Its suitability for low-temperature biochemical studies is a topic of significant interest, particularly in fields like enzymology and protein crystallography, where low temperatures are often employed to slow reaction rates or promote crystal growth. This technical guide provides a comprehensive overview of the properties of this compound buffer at low temperatures, detailed experimental protocols, and essential considerations for its effective use.

Suitability of this compound Buffer for Low-Temperature Applications

This compound is indeed a suitable and frequently recommended buffer for biochemical analyses conducted at low temperatures.[1][2][3][4] Its primary advantages in this context are its good solubility in cold aqueous solutions and a pKa value that remains relevant for many biological systems even at reduced temperatures. However, the most critical factor to consider is the significant and predictable shift in its pKa with temperature changes.[5]

Key Properties and Considerations

The utility of any buffer is defined by its pKa, the pH at which the buffer has equal concentrations of its acidic and basic forms and thus maximal buffering capacity. For this compound, this value is not constant and is notably dependent on the temperature.

A crucial parameter is the temperature coefficient of the pKa, denoted as d(pKa)/dT, which for this compound is approximately -0.018 °C⁻¹. This negative value signifies that for every one-degree Celsius decrease in temperature, the pKa of this compound increases by 0.018 units. Consequently, a this compound buffer prepared to a specific pH at room temperature will exhibit a higher pH when cooled. This pH shift, if not accounted for, can significantly impact the activity of pH-sensitive enzymes and the stability of proteins.

Quantitative Data on this compound Buffer

For ease of comparison and practical application, the key thermodynamic and physical properties of this compound buffer are summarized below.

Table 1: Physicochemical Properties of this compound Buffer

| Property | Value | Temperature |

| pKa | 8.35 | 20°C |

| pKa | 8.26 | 25°C |

| d(pKa)/dT | -0.018 °C⁻¹ | 25°C |

| Enthalpy of Ionization (ΔH°) | 26.34 kJ/mol | 25°C |

| Solubility in water | 1.1 M | 0°C |

Experimental Protocols

Protocol 1: Preparation of 1 M this compound Stock Solution

This protocol outlines the preparation of a concentrated stock solution of this compound buffer, which can be diluted for various applications.

Materials:

-

This compound (N,N-Bis(2-hydroxyethyl)glycine; Molar Mass: 163.17 g/mol )

-

High-purity, deionized water

-

10 N Sodium Hydroxide (NaOH) solution

-

Calibrated pH meter and probe

-

Magnetic stirrer and stir bar

-

1 L volumetric flask

-

Beaker

Procedure:

-

In a beaker, dissolve 163.17 g of this compound in 800 mL of deionized water.

-

Place the beaker on a magnetic stirrer and stir until the this compound is fully dissolved.

-

Slowly add the 10 N NaOH solution dropwise to the this compound solution, while continuously monitoring the pH with a calibrated pH meter.

-

Continue adding NaOH until the desired pH is reached. Note that this pH will be adjusted based on the target experimental temperature (see Protocol 2).

-

Once the desired pH is achieved, transfer the solution to a 1 L volumetric flask.

-

Add deionized water to bring the final volume to 1 L.

-

For long-term storage, the solution should be filter-sterilized and stored at 4°C.

Protocol 2: pH Adjustment for Low-Temperature Experiments

To ensure the correct pH during a low-temperature experiment, the buffer must be prepared at room temperature to a pH that will shift to the target value upon cooling.

Example Scenario: Preparing a this compound buffer for an experiment at 4°C with a target pH of 8.5.

Calculation of Room Temperature pH:

The pH shift can be estimated using the d(pKa)/dT value.

-

Calculate the temperature difference (ΔT): ΔT = Target Temperature - Room Temperature = 4°C - 25°C = -21°C

-

Calculate the expected pH shift: pH Shift = ΔT × d(pKa)/dT = -21°C × (-0.018/°C) = +0.378

-

Determine the target pH at room temperature: pH at 25°C = Target pH at 4°C - pH Shift = 8.5 - 0.378 ≈ 8.12

Procedure:

-

Prepare the this compound buffer according to Protocol 1.

-

During the pH adjustment step at room temperature (25°C), titrate the solution with NaOH to a final pH of 8.12.

-

Before use, equilibrate the buffer to the experimental temperature of 4°C. The pH of the solution will now be approximately 8.5.

-

For highly sensitive experiments, it is advisable to verify the pH at the low temperature using a temperature-compensated pH meter.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound buffer in low-temperature studies.

Caption: Logical relationships of this compound buffer properties for low-temperature use.

Caption: Experimental workflow for using this compound buffer at low temperatures.

Applications in Low-Temperature Research

This compound buffer has been successfully employed in various low-temperature biochemical applications:

-

Protein Crystallography: Its high solubility at low temperatures is advantageous for preventing the buffer itself from precipitating out during crystallization trials.

-

Enzyme Kinetics: By maintaining a stable pH in the cold, this compound allows for the accurate study of enzyme reaction mechanisms at sub-optimal temperatures.

-

Cryo-Electron Microscopy (Cryo-EM): this compound can be used as a component of the vitrification buffer to maintain the integrity of biological macromolecules during the plunge-freezing process.

Conclusion

This compound buffer is a robust and reliable choice for biochemical studies conducted at low temperatures. Its favorable pKa and high solubility in the cold make it well-suited for a range of applications. However, researchers must diligently account for the temperature-dependent shift in its pKa to ensure accurate and reproducible results. By following the protocols and considering the thermodynamic properties outlined in this guide, scientists can effectively harness the benefits of this compound buffer for their low-temperature research endeavors.

References

- 1. ccr.cancer.gov [ccr.cancer.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. This compound (1 M, pH 8.26) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. How to make this compound buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

Bicine Buffer: A Technical Guide to its Role in Maintaining Osmotic Pressure in Experimental Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bicine (N,N-Bis(2-hydroxyethyl)glycine) is a zwitterionic "Good's" buffer widely utilized in biological and biochemical research for its effective pH control in the physiological range (pH 7.6-9.0).[1][2] Beyond its primary function as a pH stabilizer, this compound, as a small, water-soluble organic molecule, contributes to the overall osmotic pressure of experimental solutions. This technical guide provides an in-depth analysis of this compound's role in maintaining osmotic pressure, a critical parameter for cellular integrity and the functional relevance of in vitro assays. While direct experimental data on the osmolarity of this compound solutions is not extensively published, this document outlines the theoretical framework for its contribution, methods for calculating its osmotic impact, and protocols where maintaining osmotic balance is paramount.

The Dual Role of this compound: pH Buffering and Osmotic Contribution

In biological and biochemical experiments, maintaining a stable extracellular and intracellular environment is crucial for cell viability and the reliability of experimental results. This stability is largely dependent on two key parameters: pH and osmotic pressure.

-

pH Homeostasis: this compound, with a pKa of approximately 8.3 at 25°C, is an excellent buffer for maintaining a stable pH in the slightly alkaline range, which is optimal for many enzymatic reactions and cell culture applications.[3][4]

-

Osmotic Balance: Osmotic pressure is the pressure required to prevent the inward flow of water across a semipermeable membrane.[5] It is a colligative property, meaning it depends on the concentration of solute particles in a solution. In experimental biology, it is crucial to use solutions that are isotonic (have the same osmotic pressure) to the cells' cytoplasm to prevent cell swelling (in hypotonic solutions) or shrinking (in hypertonic solutions).

As a zwitterionic molecule, this compound exists in solution as a dipolar ion, contributing to the total solute concentration and thus to the overall osmolarity of the buffer. While its primary role is pH control, its contribution to osmotic pressure cannot be ignored, especially at higher concentrations.

Quantitative Analysis of this compound's Contribution to Osmolarity

The osmolarity of a solution is the measure of solute concentration, defined as the number of osmoles of solute per liter of solution (osmol/L or Osm). For dilute solutions, osmolarity can be estimated using the following formula:

Osmolarity (mOsm/L) = Σ (φ_i * n_i * C_i) * 1000

Where:

-

φ (phi) is the osmotic coefficient, which accounts for the deviation from ideal behavior in a solution. For an ideal solution, φ = 1.

-

n is the number of particles into which a solute dissociates. For a non-ionizing solute like this compound, n = 1.

-

C is the molar concentration of the solute (mol/L).

3.1 Calculated Ideal Osmolarity of this compound Buffer Solutions

| This compound Concentration (mM) | Molar Concentration (mol/L) | Calculated Ideal Osmolarity (mOsm/L) (Assuming φ = 1, n = 1) |

| 10 | 0.010 | 10 |

| 25 | 0.025 | 25 |

| 50 | 0.050 | 50 |

| 100 | 0.100 | 100 |

| 250 | 0.250 | 250 |

| 500 | 0.500 | 500 |

Disclaimer: The values in this table are theoretical estimations assuming ideal behavior. The actual measured osmolarity may differ due to the non-ideal nature of solutions, especially at higher concentrations. It is always recommended to measure the osmolarity of critical solutions using an osmometer.

3.2 Components of a this compound-Based Experimental Buffer and Their Osmotic Contribution

In a typical experimental buffer, this compound is combined with salts and other molecules, all of which contribute to the total osmolarity. The diagram below illustrates the contribution of each component to the total osmolarity of a hypothetical this compound-based buffer.

Figure 1. Contribution of individual components to the total osmolarity of a typical experimental buffer.

Experimental Protocol: Osmotic Shock for Periplasmic Protein Extraction in E. coli

Osmotic shock is a common technique used to release proteins from the periplasmic space of Gram-negative bacteria like E. coli. This process relies on a rapid change in the osmotic pressure of the surrounding medium. While traditional protocols often use sucrose (B13894) for the hypertonic step and Tris-HCl for pH buffering, this compound can theoretically be incorporated to serve both as a pH buffer and a contributing osmotic agent.

4.1 Materials

-

E. coli cell pellet

-

Buffer A (Hypertonic Lysis Buffer): 20% (w/v) Sucrose, 30 mM this compound-NaOH (pH 8.0), 1 mM EDTA

-

Buffer B (Hypotonic Shock Buffer): 5 mM MgCl₂, ice-cold sterile water

-

Centrifuge and centrifuge tubes

-

Spectrophotometer for protein quantification

4.2 Detailed Methodology

-

Cell Harvesting: Start with a pellet of E. coli cells from a culture.

-

Hypertonic Lysis:

-

Resuspend the cell pellet in 10 mL of ice-cold Buffer A per gram of wet cell paste.

-

Incubate on ice for 10-15 minutes with gentle agitation. This allows the sucrose and this compound to equilibrate in the periplasmic space.

-

-

Centrifugation:

-

Pellet the cells by centrifugation at 10,000 x g for 10 minutes at 4°C.

-

Carefully decant the supernatant.

-

-

Hypotonic Shock:

-

Rapidly resuspend the cell pellet in 10 mL of ice-cold Buffer B per gram of original wet cell paste. This sudden decrease in external osmotic pressure causes water to rush into the periplasm, leading to the rupture of the outer membrane and the release of periplasmic proteins.

-

-

Incubation:

-

Incubate on ice for 10-15 minutes with gentle agitation.

-

-

Final Centrifugation:

-

Pellet the cells and cell debris by centrifugation at 15,000 x g for 15 minutes at 4°C.

-

-

Collection of Periplasmic Proteins:

-

Carefully collect the supernatant, which contains the periplasmic proteins.

-

Store the supernatant at -20°C or -80°C for further analysis.

-

4.3 Experimental Workflow Diagram

Figure 2. Experimental workflow for periplasmic protein extraction using osmotic shock.

Considerations for Using this compound in Osmotically Sensitive Experiments

When designing experiments where osmotic pressure is a critical factor, such as in patch-clamp electrophysiology or cell-based assays, the following should be considered:

-

Total Osmolarity: Account for the contribution of all solutes (this compound, salts, nutrients, etc.) to the total osmolarity of the final solution.

-

Empirical Measurement: Whenever possible, empirically measure the osmolarity of your final buffer solutions using a freezing point depression or vapor pressure osmometer.

-

Adjusting Osmolarity: If the measured osmolarity is not within the desired range, it can be adjusted by adding a non-ionic osmolyte such as mannitol (B672) or sorbitol, or by adjusting the concentration of salts like NaCl.

-

Zwitterionic Nature: The zwitterionic nature of this compound can influence more than just osmolarity; it can also affect the dielectric properties of the solution and interactions between charged molecules.

Conclusion

This compound is a versatile and valuable tool in the researcher's arsenal, providing robust pH control in the physiological range. While its primary function is pH buffering, its contribution to the osmotic pressure of experimental solutions is an important consideration for maintaining cellular integrity and experimental accuracy. By understanding the theoretical principles of its osmotic contribution and following best practices for buffer preparation and validation, researchers can effectively utilize this compound to create stable and physiologically relevant experimental conditions. Further research to determine the empirical osmotic coefficients of this compound and other Good's buffers would be highly beneficial to the scientific community.

References

A Comprehensive Guide to the Safe Handling of Bicine in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Bicine (N,N-Bis(2-hydroxyethyl)glycine) is a zwitterionic buffer commonly utilized in biochemical and molecular biology research for its excellent buffering capacity in the physiological pH range (7.6-9.0).[1][2] Its utility in enzyme assays, protein purification, electrophoresis, and cell culture media is well-established.[3] However, as with any chemical reagent, a thorough understanding of its properties and adherence to strict safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides an in-depth overview of the safety and handling precautions for this compound in a laboratory setting.

Core Safety and Handling Precautions

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Therefore, appropriate personal protective equipment is mandatory when handling this compound.

-

Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent contact with the eyes.[4]

-

Skin Protection: Wear impervious gloves, such as nitrile or latex, and a laboratory coat. Ensure gloves are inspected before use and changed frequently, especially if contaminated.

-

Respiratory Protection: When handling this compound powder, especially when there is a risk of dust generation, a NIOSH- or CEN-certified respirator should be used. All handling of the powder should ideally be performed in a chemical fume hood or a biological safety cabinet to minimize inhalation risks.

2. First-Aid Measures

In the event of accidental exposure, the following first-aid procedures should be followed immediately:

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.

3. Handling and Storage

-

Handling: Avoid creating dust when working with this compound powder. Use only in a well-ventilated area, preferably within a fume hood. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.

-

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. Keep it away from incompatible substances such as strong oxidizing agents.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

| Property | Value |

| Molecular Formula | C₆H₁₃NO₄ |

| Molecular Weight | 163.17 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 190-195°C |

| pKa (at 25°C) | 8.26 |

| pH Range | 7.6 - 9.0 |

| Water Solubility | 163.17 g/L at 20°C |

| LD50 (Intraperitoneal, Mouse) | 1,540 mg/kg |

| OSHA PEL | No data available |

| NIOSH REL | No data available |

| ACGIH TLV | No data available |

Experimental Protocol: Preparation of 1 M this compound Buffer (pH 8.3)

This protocol details the preparation of a 1 M this compound buffer solution.

Materials:

-

This compound powder (Molecular Weight: 163.17 g/mol )

-

Deionized water (dH₂O)

-

10 N Sodium Hydroxide (NaOH) solution

-

Beaker

-

Graduated cylinder

-

Magnetic stirrer and stir bar

-

pH meter

-

Volumetric flask (1 L)

Procedure:

-

Weighing: Accurately weigh 163.17 grams of this compound powder using an analytical balance.

-

Dissolving: Add the this compound powder to a beaker containing approximately 800 mL of deionized water. Place the beaker on a magnetic stirrer and add a stir bar. Stir until the powder is completely dissolved.

-

pH Adjustment: Calibrate the pH meter according to the manufacturer's instructions. Carefully add 10 N NaOH solution dropwise to the this compound solution while continuously monitoring the pH. Continue adding NaOH until the pH of the solution reaches 8.3.

-

Final Volume Adjustment: Once the desired pH is achieved, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the this compound is transferred. Add deionized water to the flask until the volume reaches the 1 L mark.

-

Storage: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed. Store the buffer solution in a tightly sealed container at room temperature.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key safety and handling workflows for this compound in the laboratory.

Caption: Workflow for responding to a this compound spill in the laboratory.

Caption: Standard operating procedure for safely handling this compound powder.

References

- 1. How to make this compound buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 2. This compound (1 M, pH 8.26) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 3. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 4. static.igem.org [static.igem.org]

Methodological & Application

Application Note: Preparation of 1M Bicine Stock Solution

Introduction

Bicine, also known as N,N-Bis(2-hydroxyethyl)glycine, is a zwitterionic buffering agent widely used in biochemistry, molecular biology, and cell biology research.[1][2] As one of the "Good's buffers," it is valued for its compatibility with biological systems, low toxicity, and a useful buffering range between pH 7.6 and 9.0.[1][2][3] This makes it particularly suitable for protein crystallization, enzyme reaction studies, and as a component in electrophoresis buffer systems. This protocol provides a detailed, step-by-step method for preparing a 1M this compound stock solution, which can be diluted to the desired working concentration for various applications.

Quantitative Data Summary

The following table summarizes the essential quantitative information required for the preparation of the this compound stock solution.

| Parameter | Value |

| Chemical Name | N,N-Bis(2-hydroxyethyl)glycine |

| Molecular Formula | C₆H₁₃NO₄ |

| Molecular Weight | 163.17 g/mol |

| CAS Number | 150-25-4 |

| Effective pH Range | 7.6 – 9.0 |

| Mass for 1L of 1M Solution | 163.17 g |

Experimental Protocol

This protocol describes the preparation of 1 liter of 1M this compound stock solution.

Materials

-

This compound powder (high purity, ≥99%)

-

High-purity, deionized (dH₂O) or Milli-Q water

-

10N Sodium Hydroxide (NaOH) for pH adjustment, if necessary

Equipment

-

Analytical balance

-

1000 mL volumetric flask

-

1 L beaker

-

Magnetic stirrer and stir bar

-

Weighing paper or boat

-

Spatula

-

pH meter (calibrated)

-

Sterile 0.22 µm filter unit

-

Sterile storage bottles (amber glass recommended)

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure

-

Weighing this compound: Accurately weigh out 163.17 g of this compound powder using an analytical balance and place it into a 1 L beaker.

-

Dissolving: Add approximately 800 mL of deionized water to the beaker. Place a magnetic stir bar in the beaker and set it on a magnetic stirrer. Stir the solution until the this compound powder is completely dissolved.

-

pH Adjustment (If Required): Although this is a stock solution, some protocols may require a specific pH. For instance, to prepare a 1M this compound solution at pH 8.26, slowly add 10N NaOH dropwise while monitoring the pH with a calibrated pH meter until the desired pH is reached. For a general stock, pH adjustment can be skipped and performed when making the final working buffer.

-

Final Volume Adjustment: Carefully transfer the dissolved this compound solution into a 1000 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsewater to the flask to ensure a complete transfer of the solute. Add deionized water to bring the final volume to the 1 L mark.

-

Sterilization: For long-term storage and to prevent microbial contamination, sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.

-

Labeling and Storage: Clearly label the bottle with the solution name ("1M this compound Stock Solution"), concentration, preparation date, and your initials. Store the solution as recommended below.

Workflow Diagram

Caption: Visual workflow for the preparation of a 1M this compound stock solution.

Storage and Stability

Proper storage is critical to maintain the stability and performance of the this compound stock solution.

-

Short-Term Storage: For use within several weeks, the solution can be stored at 2-8°C in a refrigerator.

-

Long-Term Storage: For storage longer than a few months, it is recommended to aliquot the solution into smaller, sterile tubes and store them frozen at -20°C or -80°C. This prevents repeated freeze-thaw cycles, which can degrade the product.

-

Protection from Light: To prevent potential photodegradation, store the solution in an amber bottle or a container wrapped in aluminum foil.

-

Container Sealing: Ensure the storage container is well-sealed to prevent evaporation, contamination, and changes in concentration.

When properly stored at -20°C, the 1M this compound stock solution can be stable for up to one year. If stored at -80°C, stability may extend to two years. Always bring the solution to room temperature before use if it has been refrigerated or frozen.

References

Utilizing Bicine Buffer for Protein Crystallization Screening: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bicine Buffer in Protein Crystallization

This compound, chemically known as N,N-bis(2-hydroxyethyl)glycine, is a zwitterionic biological buffer that has proven to be a valuable tool in the field of protein crystallization.[1][2] As a member of the "Good's" buffers, this compound is favored for its buffering capacity in the physiological pH range of 7.6 to 9.0, making it particularly suitable for maintaining the stability and integrity of a wide variety of proteins during the crystallization process.[1][2] Its inclusion in numerous commercially available crystallization screens, such as those from Hampton Research and Molecular Dimensions, attests to its broad utility and success in obtaining protein crystals.[3]